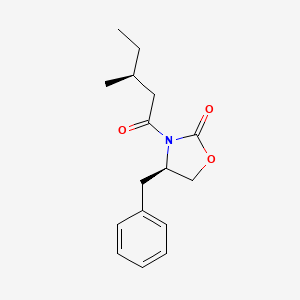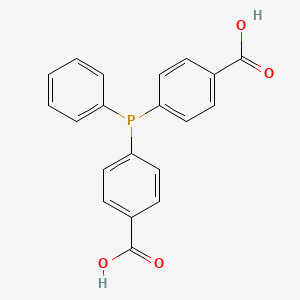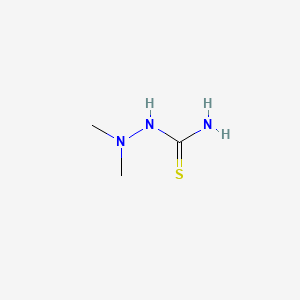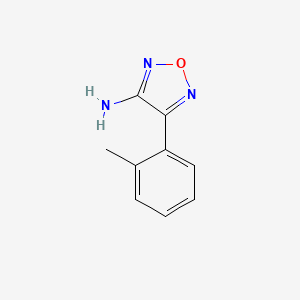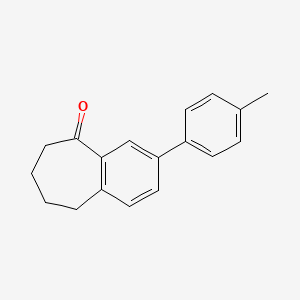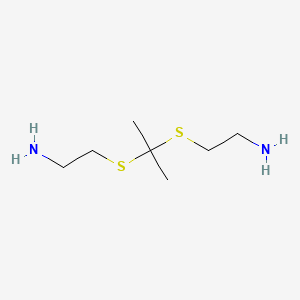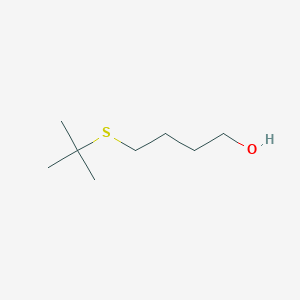
4-(Tert-butylsulfanyl)butan-1-ol
Übersicht
Beschreibung
4-(Tert-butylsulfanyl)butan-1-ol is a chemical compound that has been widely used in scientific research due to its unique properties. This compound is a colorless liquid and has a molecular formula of C8H18OS. It is also known as TBuSBOH and is synthesized using various methods. The compound has been used in various research studies to understand its mechanism of action, biochemical and physiological effects, and its potential applications in various fields.
Wirkmechanismus
The mechanism of action of 4-(Tert-butylsulfanyl)butan-1-ol is not well understood. However, it is believed that the compound interacts with various cellular pathways and enzymes, leading to its biological effects. The compound has been shown to have antioxidant properties, which may be responsible for some of its biological effects.
Biochemical and Physiological Effects:
4-(Tert-butylsulfanyl)butan-1-ol has been shown to have various biochemical and physiological effects. The compound has been shown to have antioxidant properties, which may be responsible for its ability to protect cells from oxidative damage. It has also been shown to have anti-inflammatory properties, which may be useful in the treatment of various inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 4-(Tert-butylsulfanyl)butan-1-ol in lab experiments is that it is a stable compound that can be easily synthesized. The compound is also relatively non-toxic, making it safe to use in various experiments. However, one limitation of using the compound is that its mechanism of action is not well understood, which may limit its potential applications in various fields.
Zukünftige Richtungen
There are several future directions for the use of 4-(Tert-butylsulfanyl)butan-1-ol in scientific research. One potential application is in the development of new drugs for the treatment of various diseases. The compound's antioxidant and anti-inflammatory properties may make it useful in the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. The compound may also be useful in the study of various biological processes, such as cellular signaling pathways and enzyme activity.
Conclusion:
In conclusion, 4-(Tert-butylsulfanyl)butan-1-ol is a unique chemical compound that has been widely used in scientific research. The compound has various biochemical and physiological effects, and its potential applications in various fields make it an important compound for further study. Its stable nature and relative non-toxicity make it a safe compound to use in various experiments. However, further research is needed to fully understand its mechanism of action and potential applications in various fields.
Wissenschaftliche Forschungsanwendungen
4-(Tert-butylsulfanyl)butan-1-ol has been used in various scientific research studies due to its unique properties. The compound has been used in the development of new drugs, as well as in the study of various biological processes. It has been used as a reagent in the synthesis of various compounds and has also been used as a solvent in various chemical reactions.
Eigenschaften
IUPAC Name |
4-tert-butylsulfanylbutan-1-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18OS/c1-8(2,3)10-7-5-4-6-9/h9H,4-7H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUCLEUNUNOIYKM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)SCCCCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90291561 | |
| Record name | 4-(tert-butylsulfanyl)butan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90291561 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Tert-butylsulfanyl)butan-1-ol | |
CAS RN |
2327-14-2 | |
| Record name | NSC76449 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=76449 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-(tert-butylsulfanyl)butan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90291561 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



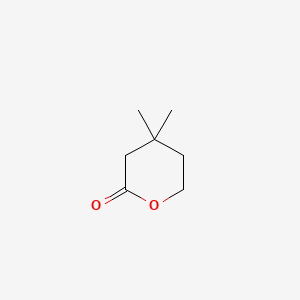
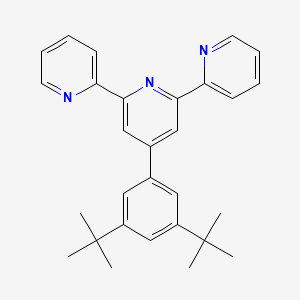
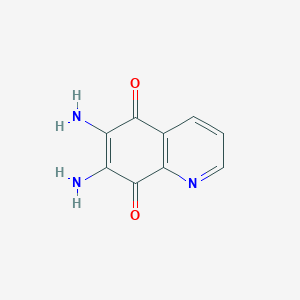

![2'-(Methylsulfonyl)-[1,1'-biphenyl]-4-amine hydrochloride](/img/structure/B3049972.png)
